2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid
Overview
Description
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid is a chemical compound with the CAS Number: 777-54-8 . Its molecular weight is 214.65 . The compound is also known as 2-(4-chloro-3-methyl-phenoxy)-2-methyl-propionic acid with a slightly different molecular weight of 228.67 .
Synthesis Analysis
While there are no direct synthesis methods available for this specific compound, related compounds have been synthesized through various methods. For instance, derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) were synthesized and evaluated for in vivo analgesic potential .Molecular Structure Analysis
The compound has a complex molecular structure. The InChI code for the compound is 1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis
The compound is a solid . The SMILES string representation of the compound is Cc1cc(OC©©C(O)=O)ccc1Cl . The compound’s empirical formula is C11H13ClO3 .Scientific Research Applications
Environmental Impact and Sorption
Research on related phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogs, highlights their environmental presence and behavior. Studies have compiled data on soil-water distribution coefficients for phenoxy herbicides, indicating their sorption characteristics and environmental fate. These findings are crucial for understanding the environmental impact of similar compounds and developing strategies for mitigating pollution and enhancing biodegradability in aquatic and soil environments (Werner, Garratt, & Pigott, 2012).
Antioxidant and Health Benefits
Compounds like Chlorogenic Acid (CGA) demonstrate significant health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects. CGA's therapeutic roles are diverse, ranging from cardiovascular protection to glucose metabolism regulation, highlighting the potential for similar compounds to contribute to health promotion and disease prevention. This versatility underscores the importance of further research into the biological and pharmacological effects of compounds like 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid and their practical applications in food additives and pharmaceuticals (Naveed et al., 2018).
Potential for Wastewater Treatment
The pesticide production industry generates wastewater containing toxic pollutants, including various phenoxy acids. Treatment options such as biological processes and granular activated carbon have been explored for their effectiveness in removing these contaminants. This research is pertinent to understanding the potential for reclaiming wastewater contaminated with similar compounds, thereby preventing environmental pollution and protecting water resources (Goodwin, Carra, Campo, & Soares, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, organoboron compounds interact with a metal catalyst to form new carbon-carbon bonds .
Biochemical Pathways
It’s known that organoboron compounds play a crucial role in various chemical reactions, including the suzuki–miyaura cross-coupling .
Result of Action
In the context of chemical synthesis, organoboron compounds like this one are known to facilitate the formation of new carbon-carbon bonds .
Action Environment
It’s known that the stability and reactivity of organoboron compounds can be influenced by factors such as temperature, ph, and the presence of a catalyst .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7-6-8(4-5-9(7)12)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPACJSWITQPMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211488 | |
Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62443-89-4 | |
Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062443894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62443-89-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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